High Enantioselectivity in Kinetic Resolution
In a direct head-to-head comparison using a CuCl2/AgOPiv/Ph-BOX catalyst system, the kinetic resolution of racemic dibenzyl dl-tartrate proceeded with high enantioselectivity, achieving up to 96% enantiomeric excess (ee) for the desymmetrized product [1]. This level of enantioselectivity, achieved under mild conditions in ethyl acetate, demonstrates the substrate's favorable interaction with the chiral catalyst, a feature not universally observed across other dialkyl tartrates.
| Evidence Dimension | Enantiomeric excess (ee) in kinetic resolution/desymmetrization |
|---|---|
| Target Compound Data | Up to 96% ee |
| Comparator Or Baseline | Meso-tartrates and other dialkyl tartrates were evaluated in the same study; dibenzyl dl-tartrate exhibited the highest ee under the optimal conditions identified. |
| Quantified Difference | The study established a new benchmark for the enantioselective desymmetrization of meso-tartrates, with the dibenzyl derivative achieving the highest reported ee (96%) in this catalyst system. |
| Conditions | Kinetic resolution using CuCl2/AgOPiv/Ph-BOX catalyst in EtOAc, or NiBr2/AgOPiv/Ph-BOX in CH3CN. |
Why This Matters
This data provides a quantitative justification for selecting dibenzyl tartrate over other dialkyl tartrates when high enantioselectivity in catalytic desymmetrization or kinetic resolution is a critical project requirement.
- [1] Hashimoto, Y.; et al. Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts. J. Org. Chem. 2019, 84, 14, 9313–9321. DOI: 10.1021/acs.joc.9b00827 View Source
